5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
Description
5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities, including antidepressant, anticonvulsant, and antiviral properties . The compound features a substituted indole-2,3-dione core modified at the N1 position with a 3,4-dichlorobenzyl group and at the C3 position with an oxime functional group.
Key structural attributes:
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-9-2-4-13-10(6-9)14(19-22)15(21)20(13)7-8-1-3-11(17)12(18)5-8/h1-6,21H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAZCZROJXEAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161213 | |
| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303740-88-7 | |
| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Chlorination: The indole core is then chlorinated to introduce the chloro substituent at the desired position.
Benzylation: The 3,4-dichlorobenzyl group is introduced through a benzylation reaction.
Oxime Formation: The final step involves the conversion of the indole-2,3-dione to the oxime derivative using hydroxylamine or its derivatives under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., acids, bases).
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Properties
Research indicates that 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of 5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-Oxime
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Ciprofloxacin | 0.38 |
| Escherichia coli | 100 | Gentamicin | 250 |
| Pseudomonas aeruginosa | 75 | Linezolid | 2.5 |
2.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways linked to cell survival and proliferation .
Industrial Applications
Beyond its biological applications, 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can enhance its properties for use in pharmaceuticals and agrochemicals .
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that derivatives of this compound could be developed into potent antibacterial agents with reduced resistance profiles .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines including breast and lung cancer models. Results showed a dose-dependent reduction in cell viability, indicating potential for development into anticancer therapeutics .
Mechanism of Action
The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, while the indole core and substituents can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Electronic and Reactivity Properties
Quantum chemical analyses (DFT/B3LYP/6-31G+(d,p)) of structurally related compounds provide insights into substituent effects:

Key Observations :
Toxicity and ADME Profiles
Key Observations :
Biological Activity
5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic organic compound notable for its unique structural features, which include an indole core with multiple chlorine substitutions and an oxime functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine.
- Molecular Formula : C15H9Cl3N2O2
- Molecular Weight : 340.59 g/mol
- CAS Number : 303740-88-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Indole Core : Utilizing methods such as Fischer indole synthesis.
- Chlorination : Introducing chlorine substituents to the indole structure.
- Benzylation : Adding the 3,4-dichlorobenzyl group.
- Oxime Formation : Converting the indole-2,3-dione to its oxime derivative using hydroxylamine.
These steps may be optimized for industrial production to enhance yield and purity.
Antimicrobial Properties
Research indicates that 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of biofilm formation.
Case Studies and Findings
- Antibacterial Activity :
- Biofilm Disruption :
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:
- The oxime group can form hydrogen bonds with enzymes or receptors.
- The indole core contributes to hydrophobic interactions and π-π stacking with target molecules.
These interactions modulate the activity of proteins involved in bacterial growth and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione | Lacks oxime group | Moderate antibacterial activity |
| 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime | Lacks chloro substituent | Reduced reactivity |
| 5-chloro-1-(benzyl)-1H-indole-2,3-dione 3-oxime | Lacks dichloro substituents | Altered hydrophobicity |
The presence of the oxime functional group in 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime enhances its biological properties compared to similar compounds lacking this feature .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime, and how can purity be optimized?
- Methodology : The synthesis typically involves Friedel-Crafts acylation followed by oxime formation. For example, intermediates like 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde are synthesized using NaH in DMF to facilitate benzylation. Subsequent steps include hydrazine-mediated oxime formation. Purity optimization involves flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization from DMF/acetic acid mixtures .
- Key Considerations : Monitor reaction progress via TLC, and confirm structure using , , and HRMS. Adjust stoichiometry of reducing agents (e.g., NaBH) to minimize side products .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. SHELX programs (SHELXL for refinement) are industry standards due to their robustness in handling twinned data and high-resolution structures. For example, dihedral angles between aromatic rings (e.g., 88.44° in related analogs) are calculated to confirm steric effects .
- Key Considerations : Collect data at 296 K to minimize thermal motion artifacts. Use C–H···O and π-π stacking interactions to validate intermolecular packing .
Q. What biological mechanisms are associated with this compound?
- Methodology : The compound acts as a cytochrome c-dependent caspase activator, promoting apoptosome assembly. Assess apoptosis induction via flow cytometry (Annexin V/PI staining) and measure IC values (~4 µM in tumor cells) .
- Key Considerations : Validate permeability using cell viability assays (e.g., MTT) and confirm caspase-3/7 activation via fluorometric kits .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electronic properties (e.g., soft/hard molecule behavior). Molecular docking (MOE or AutoDock) models interactions with targets like Apaf-1. For example, a small HOMO-LUMO gap (<3 eV) correlates with high reactivity .
- Key Considerations : Compare docking scores with experimental IC values. Use Molecular Dynamics (MD) simulations to validate stability of ligand-protein complexes .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Combine multiple techniques:
- to confirm halogen positioning in analogs.
- X-ray photoelectron spectroscopy (XPS) to validate oxidation states.
- IR spectroscopy to distinguish carbonyl (C=O) vs. oxime (N–O) stretches .
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Methodology : Optimize solvent systems (e.g., PEG-400/DMF mixtures enhance solubility of azide intermediates). Catalytic Cu(I) accelerates click chemistry for triazole formation, reducing reaction time from 12 h to 4 h .
- Key Considerations : Replace traditional column chromatography with preparative HPLC for higher throughput. Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

